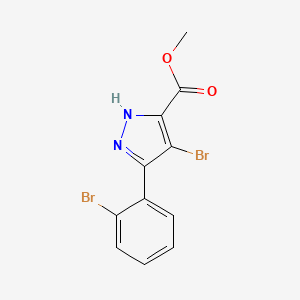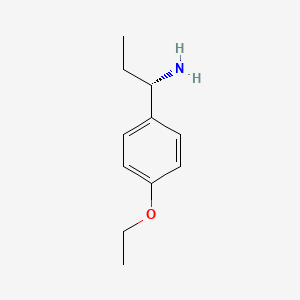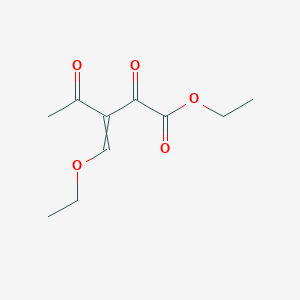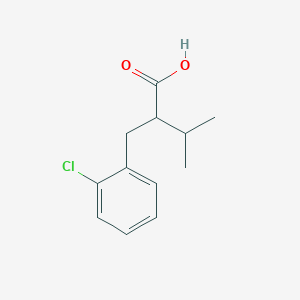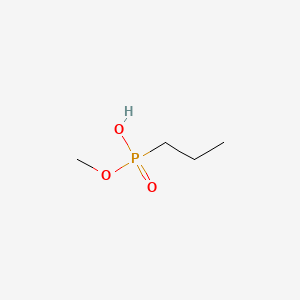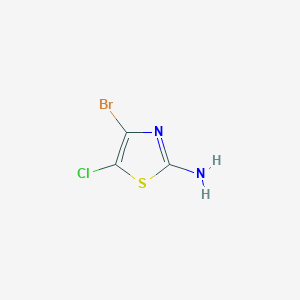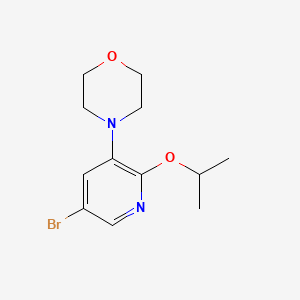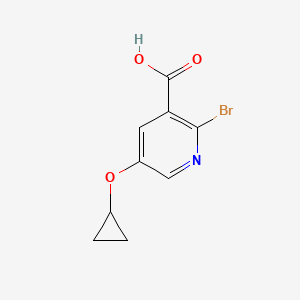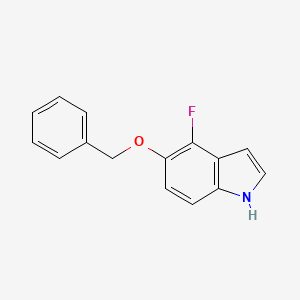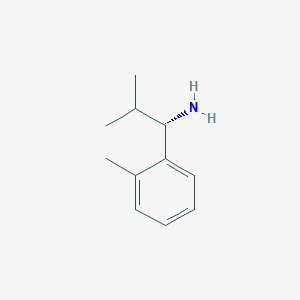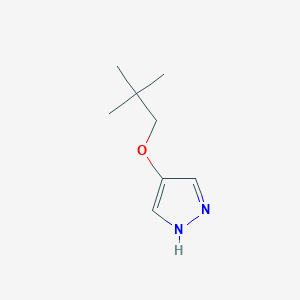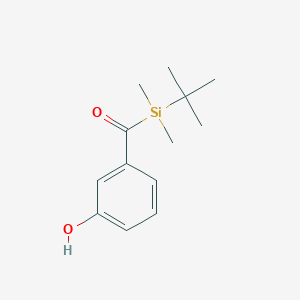
(Tert-butyldimethylsilyl)(3-hydroxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Tert-butyldimethylsilyl)(3-hydroxyphenyl)methanone: is a chemical compound with the molecular formula C13H20O2Si and a molecular weight of 236.3822 g/mol . This compound is characterized by the presence of a tert-butyldimethylsilyl group attached to a 3-hydroxyphenyl methanone structure. It is commonly used in organic synthesis and has various applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (tert-butyldimethylsilyl)(3-hydroxyphenyl)methanone typically involves the protection of the hydroxyl group in 3-hydroxybenzaldehyde using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is carried out in an anhydrous solvent like dichloromethane (DCM) at room temperature. The resulting product is then purified using standard techniques such as column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
化学反応の分析
Types of Reactions:
Oxidation: (Tert-butyldimethylsilyl)(3-hydroxyphenyl)methanone can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: It can participate in substitution reactions where the tert-butyldimethylsilyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like trifluoroacetic acid (TFA) or tetrabutylammonium fluoride (TBAF) can be used to remove the tert-butyldimethylsilyl group.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.
科学的研究の応用
Chemistry: (Tert-butyldimethylsilyl)(3-hydroxyphenyl)methanone is used as a protecting group in organic synthesis to temporarily mask hydroxyl groups, allowing for selective reactions at other sites on the molecule .
Biology and Medicine: In biological and medicinal research, this compound can be used to synthesize various bioactive molecules and pharmaceuticals. It helps in the development of drugs by protecting sensitive functional groups during multi-step synthesis processes.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its role as a protecting group is crucial in the synthesis of complex molecules used in various applications.
作用機序
The mechanism of action of (tert-butyldimethylsilyl)(3-hydroxyphenyl)methanone primarily involves its role as a protecting group. The tert-butyldimethylsilyl group protects the hydroxyl group from unwanted reactions, allowing for selective transformations at other sites on the molecule. The protection is achieved through the formation of a stable silyl ether linkage, which can be selectively removed under mild conditions using reagents like TBAF .
類似化合物との比較
- (Tert-butyldimethylsilyl)ethanol
- (Tert-butyldimethylsilyl)phenol
- (Tert-butyldimethylsilyl)acetone
Comparison: (Tert-butyldimethylsilyl)(3-hydroxyphenyl)methanone is unique due to the presence of both the tert-butyldimethylsilyl group and the 3-hydroxyphenyl methanone structure. This combination provides specific reactivity and stability, making it particularly useful in organic synthesis. Compared to similar compounds, it offers a balance of protecting group stability and ease of removal, which is advantageous in multi-step synthesis processes.
特性
分子式 |
C13H20O2Si |
|---|---|
分子量 |
236.38 g/mol |
IUPAC名 |
[tert-butyl(dimethyl)silyl]-(3-hydroxyphenyl)methanone |
InChI |
InChI=1S/C13H20O2Si/c1-13(2,3)16(4,5)12(15)10-7-6-8-11(14)9-10/h6-9,14H,1-5H3 |
InChIキー |
CVVSBPZYQLYVRV-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C)(C)C(=O)C1=CC(=CC=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


